Superior Regioselectivity vs. 1-Acetoxybuta-1,3-diene in Asymmetric Diels-Alder Reactions
In uncatalyzed Diels-Alder reactions with sugar-derived nitroalkenes, 1-(trimethylsiloxy)-1,3-butadiene exhibits complete regioselectivity, whereas the 1-acetoxy analog shows only moderate diastereofacial selectivity with the D-manno dienophile [1]. Both dienes, however, react with complete regioselectivity with the D-galacto dienophile [1].
| Evidence Dimension | Regioselectivity and Diastereofacial Selectivity |
|---|---|
| Target Compound Data | Complete regioselectivity with D-galacto and D-manno dienophiles; complete diastereofacial specificity with D-galacto, moderate with D-manno [1]. |
| Comparator Or Baseline | 1-Acetoxybuta-1,3-diene: Complete regioselectivity with D-galacto and D-manno dienophiles; only moderate diastereofacial selectivity with D-manno [1]. |
| Quantified Difference | The trimethylsiloxy diene provides a more consistent and complete stereocontrol profile across different dienophiles compared to the acetoxy analog, particularly with the D-manno configuration [1]. |
| Conditions | Uncatalyzed Diels-Alder reactions with sugar-derived nitroalkenes having D-galacto or D-manno configurations [1]. |
Why This Matters
For asymmetric synthesis, the ability to achieve complete regio- and stereoselectivity across a broader range of chiral auxiliaries is a decisive factor in selecting a diene for complex molecule construction.
- [1] J. Chem. Soc., Perkin Trans. 1, 1995, 1863-1871. Asymmetric Diels–Alder reactions between chiral sugar nitroalkenes and 1-O-substituted buta-1,3-dienes. Synthesis and reactivity of new cyclohexenyl derivatives. View Source
